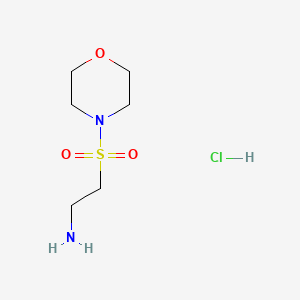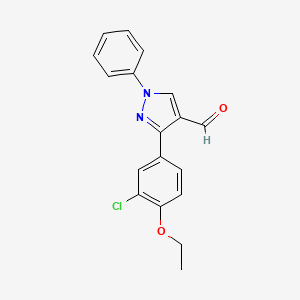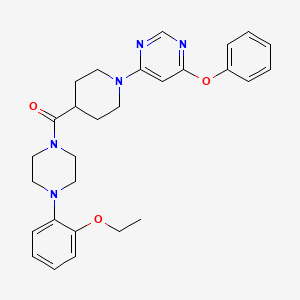
(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the piperazine and piperidine rings, which are often found in drug molecules. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential biological activities.
Synthesis Analysis
The synthesis of related piperazine derivatives is well-documented in the provided literature. For instance, a chlorodiorganotin(IV) complex with a methoxyphenyl piperazine moiety was synthesized through a reaction with Me2SnCl2 or Et2SnCl2 in dry methanol . Another study describes the synthesis of piperazine derivatives by a multi-step process involving bromination, cyclization, N-alkylation, and reduction, starting from diethanolamine . These methods could potentially be adapted for the synthesis of the compound , suggesting that a similar multi-step synthetic approach might be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the chlorodiorganotin(IV) complexes were characterized by Raman, multinuclear NMR, and single-crystal X-ray diffraction, revealing a distorted trigonal bipyramidal geometry around the central tin atom . These techniques could be applied to determine the molecular structure of "(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" and to confirm its stereochemistry and conformation.
Chemical Reactions Analysis
The literature suggests that piperazine derivatives can undergo various chemical reactions. For example, acylation reactions were used to synthesize novel piperazine derivatives . In the context of the compound of interest, it is likely that similar reactions could be used to introduce different substituents or to modify the existing functional groups to alter the compound's properties or biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" are not discussed in the provided papers, the studies do offer insights into the properties of similar compounds. For instance, the solubility, melting points, and stability of the synthesized compounds could be inferred from their structural analogs . Additionally, the presence of specific functional groups in the compound suggests that it may exhibit certain chemical behaviors, such as hydrogen bonding or electronic interactions, which could affect its solubility and binding affinity to biological targets.
Applications De Recherche Scientifique
Antimicrobial Activity
Research involving similar compounds demonstrates antimicrobial properties against various bacteria and fungi strains. Patel, Agravat, and Shaikh (2011) synthesized derivatives of piperazine and pyridine, exhibiting variable and modest antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antagonists for G Protein-Coupled Receptors
Another study by Romero et al. (2012) focused on the synthesis and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. This research contributes to the understanding of receptor-ligand interactions and the development of potential therapeutic agents (Romero et al., 2012).
Tubulin Polymerization Inhibitors
Prinz et al. (2017) reported on a series of compounds derived from tricyclic heterocycles, including piperazine, that demonstrated potent inhibition of tubulin polymerization, which is crucial in cancer therapy. These compounds showed excellent antiproliferative properties against various cancer cell lines, offering a pathway for developing new anticancer drugs (Prinz et al., 2017).
Selective Estrogen Receptor Modulators
Palkowitz et al. (1997) discussed the synthesis of raloxifene derivatives, acting as selective estrogen receptor modulators (SERMs), demonstrating significant estrogen antagonist potency. This research aids in the development of drugs targeting estrogen receptors with improved potency and selectivity (Palkowitz et al., 1997).
Anticonvulsant Agents
Severina et al. (2021) developed a new HPLC method for determining related substances in "Epimidin," a new anticonvulsant drug candidate, showcasing the importance of analytical methods in the development and quality control of new pharmaceuticals (Severina et al., 2021).
Propriétés
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-2-35-25-11-7-6-10-24(25)31-16-18-33(19-17-31)28(34)22-12-14-32(15-13-22)26-20-27(30-21-29-26)36-23-8-4-3-5-9-23/h3-11,20-22H,2,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCHVLRKPOOVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

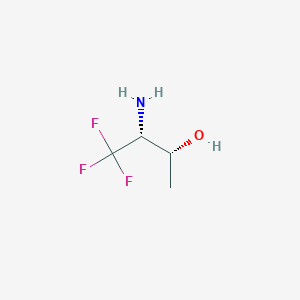
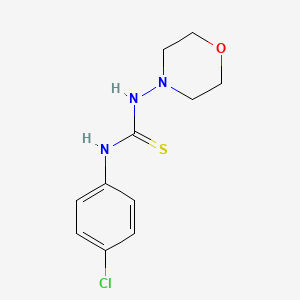
![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
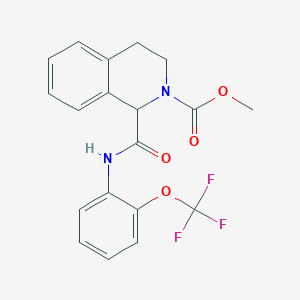
![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)
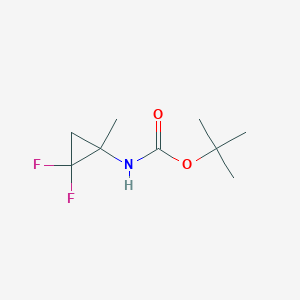
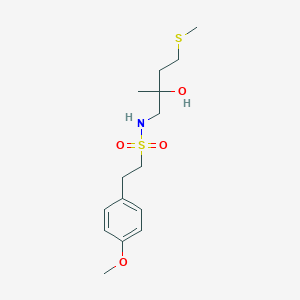
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)
